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Introduction

Carbapenem antibiotics are a last-line defense against multidrug-resistant bacterial infections.
However, the emergence and global spread of carbapenem-resistant bacteria, primarily
through the production of carbapenemase enzymes, pose a significant threat to public health.
Rapid and accurate detection of carbapenemase genes is crucial for appropriate patient
management, infection control, and surveillance. Polymerase Chain Reaction (PCR)-based
methods offer high sensitivity and specificity for the direct detection of these resistance genes
from clinical isolates and, in some cases, directly from clinical specimens.

This document provides detailed application notes and protocols for the detection of the most
prevalent carbapenemase genes—blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48—using
conventional, multiplex, and real-time PCR assays.

Overview of PCR-Based Detection Methods

PCR-based methods for carbapenem resistance gene detection involve the amplification of
specific DNA sequences unique to each resistance gene. The choice of method often depends
on the required throughput, turnaround time, and desired level of quantification.

o Conventional PCR: This method involves the amplification of a target gene followed by
detection of the amplicon using gel electrophoresis. It is a cost-effective method for
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determining the presence or absence of a specific gene.

e Multiplex PCR: This technique allows for the simultaneous amplification of multiple gene
targets in a single reaction, making it highly efficient for screening for the most common
carbapenemase genes.[1][2]

e Real-Time PCR (gPCR): This method monitors the amplification of DNA in real-time,
providing quantitative or semi-quantitative results. It offers a faster turnaround time and
reduced risk of contamination compared to conventional PCR. Real-time PCR can be
performed using either intercalating dyes like SYBR Green or fluorescently labeled probes
such as TagMan probes.[3][4][5]

Data Presentation: Performance of PCR-Based
Assays

The following tables summarize the performance characteristics of various PCR-based
methods for the detection of carbapenemase genes as reported in the literature.

Table 1: Sensitivity and Specificity of PCR-Based Assays
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PCR Method Gene Target(s) Sensitivity (%) Specificity (%) Reference(s)
blakPC,
Multiplex Real- blaNDM, blaVIM,
_ 100 100 [3][6]
Time PCR blaIMP, blaOXA-
48
blaKPC, blaVIM,
Commercial
_ blaNDM, 100 99-100
Multiplex PCR
blaOXA-48
Real-Time PCR
_ blaNDM-1 100 100 [5]
(in-house)
blaKPC,
Xpert Carba-R blaNDM, blaVIM, - N
Not specified Not specified [718]
Assay blaIMP, blaOXA-
48
Multiplex Major
_ 100 100
Endpoint PCR carbapenemases

Table 2: Limit of Detection (LOD) of Real-Time PCR Assays
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Gene Target

LOD
(copiesireaction or
copies/mL)

PCR Method

Reference(s)

blaNDM, blaKPC,

Multiplex Real-Time

blaIMP, blaGES, =20 copies/15 pL PCR [2]
blaOXA-48
) Multiplex Real-Time
blavIM =10 copies/15 pL [2]
PCR
] Multiplex Real-Time
blaIMP 8 x 102 copies/mL [3]
PCR
) ) Multiplex Real-Time
blaOXA-48-like 4 x 102 copies/mL [3]
PCR
_ Multiplex Real-Time
blakPC 2 x 102 copies/mL [3]
PCR
) Multiplex Real-Time
blaviM 4 x 102 copies/mL [3]
PCR
) Multiplex Real-Time
blaNDM 3 x 102 copies/mL [3]
PCR
10 plasmid Real-Time PCR
blaNDM-1 _ [5]
molecules/reaction (TagMan)
Major
10-10%2 DNA SYBR Green Real-
Carbapenemase ) ] [9]
copies/mL Time PCR
Genes

Experimental Protocols
DNA Extraction

A critical first step for all PCR-based assays is the extraction of high-quality DNA from bacterial

isolates or clinical samples.

Protocol: DNA Extraction from Bacterial Colonies (Boiling Lysis Method)
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o Colony Suspension: Aseptically pick a single, well-isolated bacterial colony from a fresh agar
plate and suspend it in 100-200 pL of sterile, nuclease-free water in a microcentrifuge tube.
Vortex to ensure complete suspension.

 Lysis: Place the microcentrifuge tube in a heat block at 100°C for 10 minutes to lyse the
bacterial cells.

o Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 5 minutes to pellet the cell
debris.

o Template Collection: Carefully transfer the supernatant containing the genomic DNA to a new
sterile microcentrifuge tube. This supernatant will serve as the DNA template for the PCR
reactions.

o Storage: The extracted DNA can be used immediately or stored at -20°C for later use.

Conventional Multiplex PCR for Carbapenemase Genes

This protocol is for the simultaneous detection of blaKPC, blaNDM, blaVIM, blaIMP, and
blaOXA-48.

Materials:

DNA Template (from bacterial isolate)

Multiplex PCR Master Mix (2x)

Forward and Reverse Primers for each gene target (see Table 3)

Nuclease-free water

Thermal cycler

Agarose gel electrophoresis system

Table 3: Example Primer Sequences for Multiplex PCR
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Gene Target

Primer Name

Sequence (5' to 3') Amplicon Size (bp)

TCGCTAAACTCGAA
blakPC KPC-F ~785
CAGG
TTACTGCCCGTTGA
KPC-R
CGCCCAATCC
ACACCAGTGACAAT
blaNDM NDM-RT-F ~82
ATCACCG
TTGGCCTTGCTGTC
NDM-RT-R
CTTG
AGTGGTGAGTATCC
blaviM VIM-F ~261
GACAG
ATGAAAGTGCGTGG
VIM-R
AGAC
GAGTGGCTTAATTC
blaIMP IMP-RT-F ~188
TCRATC
GGYARCCAAACCAC
IMP-UR1
TASGTTATCT
TGTTTTTGGTGGCA
blaOXA-48 0O48-RT-F ~220
TCGAT
GTAAMRATGCTTGG
048-RT-R
TTCGC

Note: Primer sequences can vary between different published protocols. It is essential to

validate the chosen primers for specificity and efficiency.

PCR Reaction Setup (25 pL total volume):
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Component Final Concentration Volume
2x Multiplex PCR Master Mix 1x 12.5 uL
Forward Primer Mix (all genes) 0.2 uM each 1.0 yL
Reverse Primer Mix (all genes) 0.2 uM each 1.0 yL
DNA Template ~50 ng 2.0 uL
Nuclease-free water - to 25 pL
Thermal Cycling Conditions:
Step Temperature (°C) Time Cycles
Initial Denaturation 95 10 minutes 1
Denaturation 95 30 seconds 35
Annealing 55 30 seconds
Extension 72 45 seconds
Final Extension 72 10 minutes 1
Hold 4 00

Analysis of Results:

» Prepare a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer

alternative).

» Load the PCR products alongside a DNA ladder of appropriate size.

¢ Run the gel at a constant voltage until sufficient separation of the DNA fragments is

achieved.

¢ Visualize the DNA bands under UV light. The presence of a band of the expected size for a

particular gene indicates a positive result.
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Real-Time PCR (qPCR) for Carbapenemase Genes

This section provides protocols for both SYBR Green and TagMan-based qPCR assays.

3.1 SYBR Green-Based gPCR Protocol

Materials:

DNA Template

2x SYBR Green qPCR Master Mix

Nuclease-free water

Real-Time PCR instrument

gPCR Reaction Setup (20 pL total volume):

Forward and Reverse Primers for each gene target (see Table 3 or other validated primers)

Component Final Concentration Volume
2x SYBR Green gPCR Master

. 1x 10.0 uL
Mix
Forward Primer 0.4 uM 0.8 pL
Reverse Primer 0.4 uM 0.8 uL
DNA Template ~50 ng 2.0 uL
Nuclease-free water 6.4 uL

Thermal Cycling Conditions:
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Step Temperature (°C) Time Cycles
Initial Denaturation 95 5 minutes 1
Denaturation 95 15 seconds 40
Annealing/Extension 60 1 minute

] (Refer to instrument
Melt Curve Analysis o
guidelines)

Analysis of Results:

» Amplification Curve: A sigmoidal amplification curve indicates successful amplification of the
target gene.

e Ct Value: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal
crosses a certain threshold. Lower Ct values generally indicate a higher initial amount of the
target DNA.

o Melt Curve Analysis: A single, sharp peak at the expected melting temperature (Tm) of the
amplicon confirms the specificity of the PCR product.

3.2 TagMan Probe-Based gPCR Protocol

Materials:

o DNA Template

e 2x TagMan Gene Expression Master Mix

o Forward and Reverse Primers for each gene target

e TagMan Probe for each gene target (labeled with a fluorophore and a quencher)
» Nuclease-free water

¢ Real-Time PCR instrument
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gPCR Reaction Setup (20 pL total volume):

Component Final Concentration Volume

2x TagMan Gene Expression

Master Mix X 1oou
Forward Primer 400 nM 0.8 pL
Reverse Primer 400 nM 0.8 uL
TagMan Probe 200 nM 0.4 pL
DNA Template ~50 ng 2.0 uL
Nuclease-free water - 6.0 pL
Thermal Cycling Conditions:
Step Temperature (°C) Time Cycles
UNG Activation ]
(optional) 50 2 minutes 1
Initial Denaturation 95 5 minutes 1
Denaturation 95 15 seconds 45
Annealing/Extension 60 1 minute

Analysis of Results:

» Amplification Curve and Ct Value: Similar to the SYBR Green method, the presence of a
sigmoidal amplification curve and the corresponding Ct value indicate a positive result.

» Multiplexing: Different TagMan probes can be labeled with distinct fluorophores, allowing for
the detection of multiple gene targets in a single reaction well.

Visualizations
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Caption: General workflow for PCR-based detection of carbapenem resistance genes.

Primer Mix
| D DO O
N \
Dle D B, D A 0
e e Oopllore

Re%llts

Bands indicate presence of specific genes

Click to download full resolution via product page

Caption: Logical flow of a multiplex PCR for carbapenemase gene detection.
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Quality Control

To ensure the reliability of PCR results, the following controls should be included in each run:

» Positive Control: A known DNA sample containing the target carbapenemase gene(s). This
control verifies that the PCR reagents and thermal cycling conditions are optimal for
amplification.

e Negative Control (No Template Control - NTC): A reaction containing all the PCR
components except for the DNA template. This control is used to detect any contamination of
the PCR reagents.

« Internal Control (for g°PCR): A non-target DNA sequence that is co-amplified with the target
gene. This control helps to identify PCR inhibition in the sample.

Conclusion

PCR-based methods are powerful tools for the rapid and accurate detection of carbapenem
resistance genes. The choice of a specific PCR format will depend on the laboratory's
resources and the specific clinical or research question. The protocols and data presented in
these application notes provide a comprehensive guide for the implementation of these
essential diagnostic techniques. It is imperative to properly validate any in-house developed
PCR assay and to follow strict quality control measures to ensure the accuracy of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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